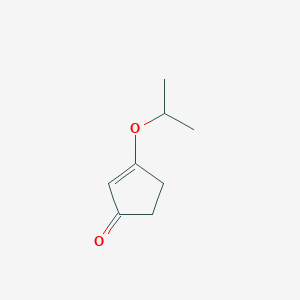
3-Isopropoxy-2-cyclopentenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-2-cyclopentenone, also known as IPC, is a cyclic ketone compound with a molecular formula of C9H12O2. IPC is widely used in the field of organic synthesis due to its unique chemical properties and versatile applications.
Aplicaciones Científicas De Investigación
3-Isopropoxy-2-cyclopentenone has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals. 3-Isopropoxy-2-cyclopentenone has also been used as a key intermediate in the synthesis of chiral compounds and as a catalyst for various organic reactions. In addition, 3-Isopropoxy-2-cyclopentenone has been studied for its potential applications in the field of materials science, including the synthesis of polymers and nanomaterials.
Mecanismo De Acción
3-Isopropoxy-2-cyclopentenone is known to undergo various reactions, including Diels-Alder reactions and Michael additions. These reactions are believed to be initiated by the electron-withdrawing nature of the carbonyl group in 3-Isopropoxy-2-cyclopentenone. The cyclopentenone ring in 3-Isopropoxy-2-cyclopentenone is also known to undergo ring-opening reactions, leading to the formation of various products.
Efectos Bioquímicos Y Fisiológicos
3-Isopropoxy-2-cyclopentenone has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the activity of certain enzymes. 3-Isopropoxy-2-cyclopentenone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isopropoxy-2-cyclopentenone has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 3-Isopropoxy-2-cyclopentenone is also stable under a wide range of conditions, making it easy to handle and store. However, 3-Isopropoxy-2-cyclopentenone has some limitations in lab experiments. It is highly reactive and can undergo unwanted reactions, leading to the formation of undesired products. 3-Isopropoxy-2-cyclopentenone is also toxic and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 3-Isopropoxy-2-cyclopentenone. One area of research is the development of new synthesis methods for 3-Isopropoxy-2-cyclopentenone and its derivatives. Another area of research is the study of 3-Isopropoxy-2-cyclopentenone's potential applications in the field of materials science, including the synthesis of new polymers and nanomaterials. Additionally, further research is needed to fully understand 3-Isopropoxy-2-cyclopentenone's mechanisms of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
3-Isopropoxy-2-cyclopentenone can be synthesized through a variety of methods, including the reaction of cyclopentadiene with maleic anhydride, followed by the reaction of the resulting product with isopropyl alcohol. Another synthesis method involves the reaction of cyclopentadiene with maleic anhydride in the presence of a palladium catalyst, followed by the reaction of the resulting product with isopropyl alcohol. Both methods have been widely used in the synthesis of 3-Isopropoxy-2-cyclopentenone.
Propiedades
Número CAS |
138509-46-3 |
|---|---|
Nombre del producto |
3-Isopropoxy-2-cyclopentenone |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
3-propan-2-yloxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
SSSFRZWTJVFYJA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC(=O)CC1 |
SMILES canónico |
CC(C)OC1=CC(=O)CC1 |
Sinónimos |
2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
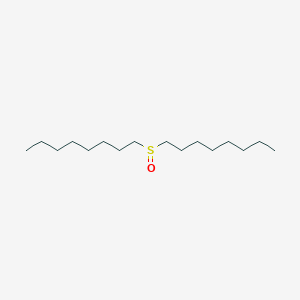

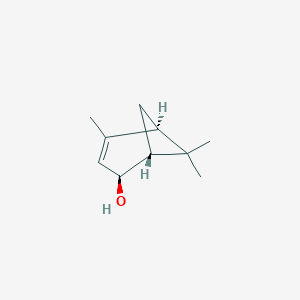
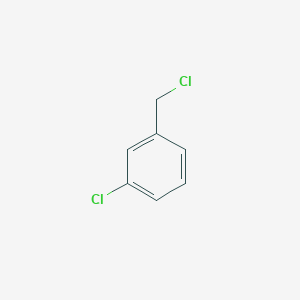
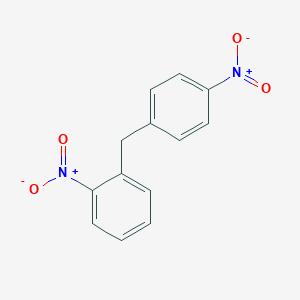
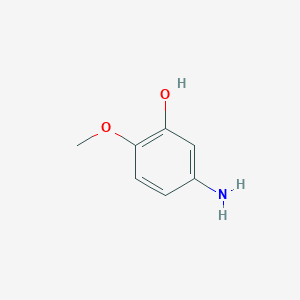
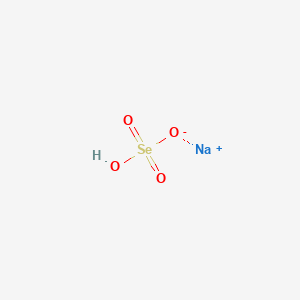
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
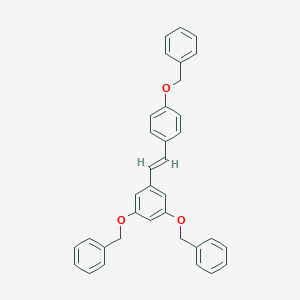
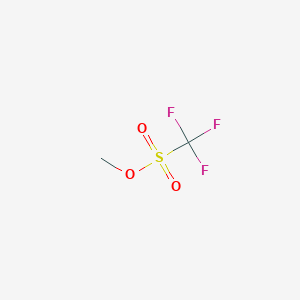
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)